

Application Note and Protocol: ^1H NMR Analysis of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Menin-MLL inhibitor 20*

Cat. No.: *B8201747*

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Abstract

This document provides a detailed guide for the characterization of **Menin-MLL inhibitor 20** (CAS: 2448173-47-3), a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. This application note outlines the physicochemical properties of **Menin-MLL inhibitor 20**, a predicted ^1H NMR analysis for structural verification, a standardized protocol for acquiring high-quality NMR data, and an overview of the targeted signaling pathway.

Introduction

Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the chromatin recruitment of MLL fusion proteins. This interaction aberrantly maintains the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in differentiation. Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for MLL-rearranged leukemias.

Menin-MLL inhibitor 20 is an irreversible inhibitor designed to target this interaction, thereby

offering potential as an anti-tumor agent.[1] Accurate structural confirmation and characterization of such small molecules are paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

Physicochemical Properties and Biological Activity

Menin-MLL inhibitor 20 is a complex heterocyclic molecule with the chemical formula $C_{33}H_{40}N_8O_4$. [1] A summary of its key properties is provided in the table below. While the specific IC_{50} value for **Menin-MLL inhibitor 20** is not publicly available, other potent Menin-MLL inhibitors have demonstrated IC_{50} values in the low nanomolar to micromolar range, highlighting the potential potency of this class of compounds. For instance, related inhibitors such as MI-2 and MI-3 show IC_{50} values of 446 nM and 648 nM, respectively, in inhibiting MLL fusion-carrying leukemia cell lines.[2] More advanced analogs like MI-503 exhibit even greater potency with an IC_{50} of 14.7 nM.[3]

Property	Value
IUPAC Name	tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbonyl]-4-pyridinyl]methyl]piperidin-3-yl]carbamate
CAS Number	2448173-47-3
Molecular Formula	$C_{33}H_{40}N_8O_4$
Molecular Weight	612.72 g/mol
Biological Target	Menin-MLL protein-protein interaction
Reported Activity	Irreversible inhibitor with antitumor activities

Predicted 1H NMR Spectrum of Menin-MLL Inhibitor 20

The following table outlines the predicted 1H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for **Menin-MLL inhibitor 20**. These predictions are based on the analysis of the chemical structure and typical values for similar functional groups. The spectrum

is expected to be complex due to the numerous aromatic and aliphatic protons in distinct chemical environments. The numbering of the protons corresponds to the provided chemical structure image.

Note: This is a predicted spectrum. Actual experimental values may vary.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (Ar-H)	7.0 - 8.5	m	-
Amide Proton (NH)	9.5 - 10.5	s (broad)	-
Pyrrole Proton (NH)	11.0 - 12.0	s (broad)	-
Methylene Protons (CH ₂)	2.5 - 4.0	m	-
Piperidine Protons (CH, CH ₂)	1.5 - 3.5	m	-
Morpholine Protons (CH ₂)	3.7 - 3.9	m	-
tert-Butyl Protons (CH ₃)	1.4 - 1.5	s	-

Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of **Menin-MLL inhibitor 20**.

1. Sample Preparation

- Weigh approximately 5-10 mg of **Menin-MLL inhibitor 20** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

2. NMR Instrument Setup

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the probe for the ^1H frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is recommended.

3. ^1H NMR Spectrum Acquisition

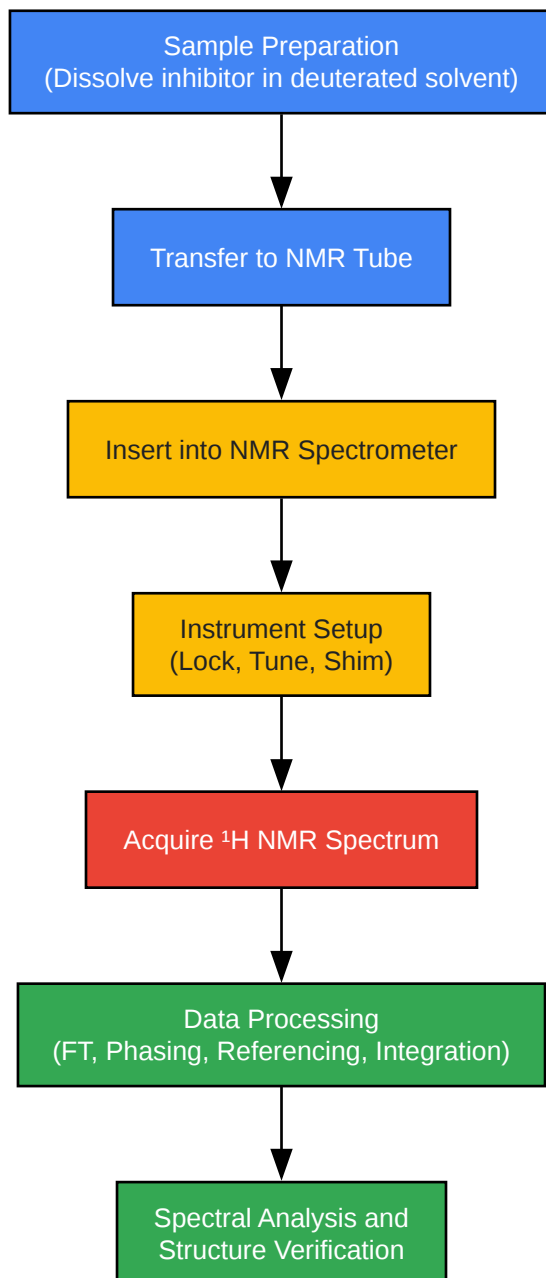
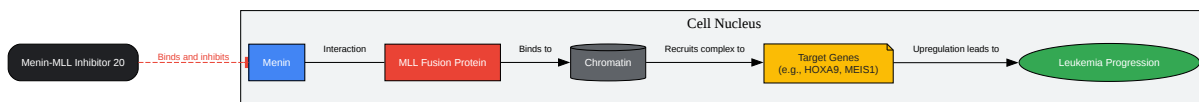
- Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
- Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
- Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

4. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum manually to obtain a flat baseline.

- Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.
- Integrate the signals to determine the relative ratios of the different protons.
- Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Signaling Pathway and Mechanism of Action



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